N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
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Overview
Description
N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide and an appropriate chlorinating agent.
Attachment of the Piperidine Moiety: The thiadiazole intermediate is then reacted with 4-chlorophenylpiperidine under suitable conditions to form the desired compound.
Final Carboxamide Formation:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced thiadiazole derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
- N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Comparison:
- Structural Differences: The presence of different substituents on the thiadiazole ring or the replacement of the thiadiazole ring with an oxadiazole ring can significantly alter the compound’s properties.
- Unique Features: N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4OS/c1-2-14-19-20-15(23-14)11-7-9-21(10-8-11)16(22)18-13-5-3-12(17)4-6-13/h3-6,11H,2,7-10H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLIZSQABMRLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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